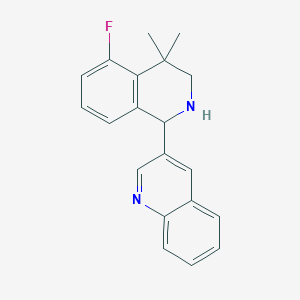![molecular formula C14H12O4 B14178237 4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde CAS No. 921936-26-7](/img/structure/B14178237.png)
4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde is an organic compound with the molecular formula C14H12O4 It is characterized by the presence of two hydroxyl groups and an aldehyde group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde can be achieved through several methods. One common approach involves the condensation of 4-hydroxybenzaldehyde with acetone in the presence of an acid catalyst, such as hydrochloric acid . The reaction typically occurs at a molar ratio of 2:1 (4-hydroxybenzaldehyde to acetone) and is conducted under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve the use of phenol as a raw material. Phenol reacts with chloroform in the presence of a phenol sodium salt at elevated temperatures (around 60°C) to produce the desired product . Alternatively, condensation reactions between phenol and chloral, followed by decomposition using sodium methylate, can also yield this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) in an alkaline medium.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions may involve bromination or copper-catalyzed coupling reactions with methoxy sodium.
Major Products: The major products formed from these reactions include vanillin derivatives and other substituted benzaldehydes .
Applications De Recherche Scientifique
4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various aromatic compounds and hydrazones.
Medicine: Research has shown its potential in developing drugs for treating diseases such as Alzheimer’s.
Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde involves its interaction with molecular targets and pathways. For instance, in catalytic pyrolysis, the compound undergoes dehydrogenation to form reactive intermediates such as quinone methides, which further decompose to yield phenol and other products . These intermediates play a crucial role in the compound’s reactivity and its ability to form various derivatives.
Comparaison Avec Des Composés Similaires
4-Hydroxybenzaldehyde: Shares similar functional groups but lacks the methoxy group.
3-Hydroxy-4-methoxybenzaldehyde:
4-Methoxybenzaldehyde:
Propriétés
Numéro CAS |
921936-26-7 |
|---|---|
Formule moléculaire |
C14H12O4 |
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
4-[hydroxy-(4-hydroxyphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H12O4/c15-9-10-1-7-13(8-2-10)18-14(17)11-3-5-12(16)6-4-11/h1-9,14,16-17H |
Clé InChI |
PASDVZWTXFYWEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)OC(C2=CC=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B14178157.png)
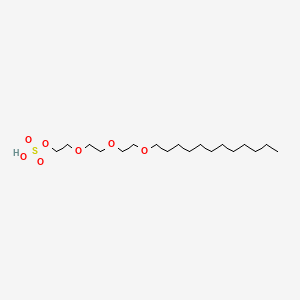
![Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro-](/img/structure/B14178175.png)

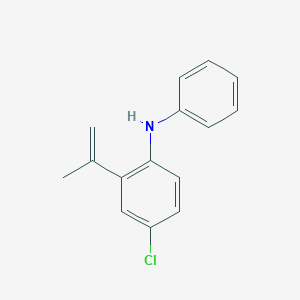
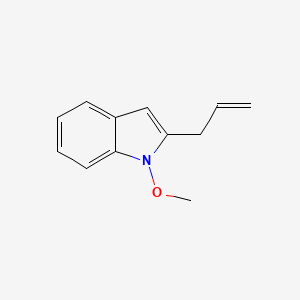
![1-{[(Ethylsulfanyl)carbonyl]oxy}propyl 2-methylpropanoate](/img/structure/B14178187.png)
![1-Octadecyl-3-[(4-sulfanylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14178188.png)

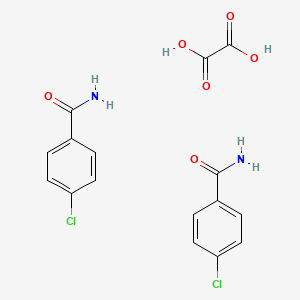
![2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B14178207.png)

![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate](/img/structure/B14178221.png)
